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molecular formula C9H8BrN3O2 B3387048 methyl N-(6-bromo-1H-benzimidazol-2-yl)carbamate CAS No. 78695-17-7

methyl N-(6-bromo-1H-benzimidazol-2-yl)carbamate

Cat. No. B3387048
M. Wt: 270.08 g/mol
InChI Key: CLOUFUJTHZGQMB-UHFFFAOYSA-N
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Patent
US08637499B2

Procedure details

To a slurry of 4-bromobenzene-1,2-diamine (2.1 g, 11 mmol), 1,2-dimethoxyethane (20 mL) and methanol (5 mL) was added 1,3-bis(methoxycarbonyl)-2-methyl-2-thiopseudourea (4.0 g, 19 mmol). The reaction mixture was heated (105° C.) for 12 h and then diluted with ethyl ether (100 mL). The resulting precipitate was collected by filtration and rinsed with ethyl ether (2×25 mL) to provide methyl 6-bromo-1H-benzo[d]imidazol-2-ylcarbamate (2.3 g, 77% yield). MS (EI) for C9H8BrN3O2: 271 (MH+).
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
1,3-bis(methoxycarbonyl)-2-methyl-2-thiopseudourea
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([NH2:9])[C:5]([NH2:8])=[CH:6][CH:7]=1.COCCOC.CO.[CH3:18][O:19][C:20]([NH:22][C:23](=NC(OC)=O)SC)=[O:21]>C(OCC)C>[Br:1][C:2]1[CH:7]=[CH:6][C:5]2[N:8]=[C:23]([NH:22][C:20](=[O:21])[O:19][CH3:18])[NH:9][C:4]=2[CH:3]=1

Inputs

Step One
Name
Quantity
2.1 g
Type
reactant
Smiles
BrC=1C=C(C(=CC1)N)N
Name
Quantity
20 mL
Type
reactant
Smiles
COCCOC
Name
Quantity
5 mL
Type
reactant
Smiles
CO
Name
1,3-bis(methoxycarbonyl)-2-methyl-2-thiopseudourea
Quantity
4 g
Type
reactant
Smiles
COC(=O)NC(SC)=NC(=O)OC
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
105 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting precipitate was collected by filtration
WASH
Type
WASH
Details
rinsed with ethyl ether (2×25 mL)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC2=C(NC(=N2)NC(OC)=O)C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.3 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 77.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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